Molecular Weight Differentiation from the Azetidine Parent Scaffold and the Des-methyl Analog
The target compound (MW 126.20 g/mol) is substantially heavier than both the parent azetidin-3-amine scaffold (72.11 g/mol) and the des-cyclopropyl analog 1-methylazetidin-3-amine (86.14 g/mol), with the cyclopropyl group contributing an additional 40.06 mass units relative to the latter [1]. This MW increase is accompanied by a shift in lipophilicity (XLogP3-AA = 0.2 for the target, versus a predicted lower value for the more polar, lower-MW 1-methylazetidin-3-amine lacking the hydrophobic cyclopropane), directly impacting logD, passive permeability, and protein binding in a manner relevant to fragment-based and lead-optimization campaigns [1]. The computed TPSA of 15.3 Ų remains identical to simpler azetidin-3-amines, indicating that the cyclopropyl addition increases molecular complexity and lipophilicity without expanding polar surface area—a desirable vector for improving target binding while maintaining membrane permeability [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 126.20 g/mol; XLogP3-AA = 0.2; TPSA = 15.3 Ų |
| Comparator Or Baseline | 1-Methylazetidin-3-amine (CAS 959957-92-7): MW = 86.14 g/mol (ChemSpider ID 18961076); Azetidin-3-amine (CAS 102065-86-1): MW = 72.11 g/mol (PubChem) |
| Quantified Difference | ΔMW = +40.06 g/mol vs. 1-methylazetidin-3-amine; +54.09 g/mol vs. azetidin-3-amine; XLogP3-AA shift estimated at ≥ +0.5 log units vs. non-cyclopropyl analogs (class-level inference, comparator XLogP3 not independently computed in this analysis) |
| Conditions | Computed physicochemical properties from PubChem 2.2 (release 2025.04.14) using XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
The higher MW and lipophilicity of this compound, combined with unchanged TPSA, position it as a more 'lead-like' building block than its lighter analogs for fragment growing or scaffold hopping campaigns where increased hydrophobic contacts are desired without sacrificing permeability.
- [1] PubChem Compound Summary CID 67673929. N-cyclopropyl-1-methylazetidin-3-amine. Computed physicochemical properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/67673929 View Source
